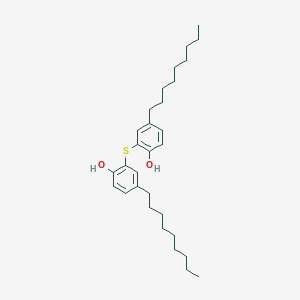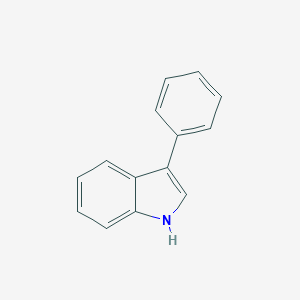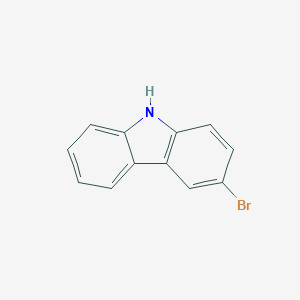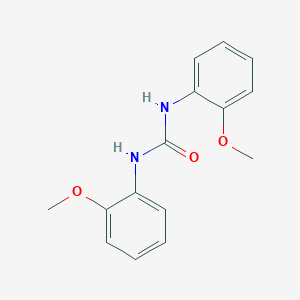
1,3-Bis(2-methoxyphenyl)urea
Übersicht
Beschreibung
1,3-Bis(2-methoxyphenyl)urea is a chemical compound with the molecular formula C15H16N2O3 . It contains 37 bonds in total, including 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea derivative, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methoxyphenyl)urea consists of two methoxyphenyl groups attached to a urea group . The compound has a linear formula of C15H16N2O3 .Physical And Chemical Properties Analysis
1,3-Bis(2-methoxyphenyl)urea has a molecular weight of 272.306 . It has a density of 1.1±0.1 g/cm3, a boiling point of 541.1±45.0 °C at 760 mmHg, and a flash point of 281.1±28.7 °C .Wissenschaftliche Forschungsanwendungen
Interaction with DNA : A study investigated the interaction of derivatives of 1,3-Bis(2-methoxyphenyl)urea with calf-thymus DNA, revealing that these compounds bind to DNA in an intercalative mode, with metal derivatives being more effective than non-metals. This interaction was further analyzed through molecular dynamics simulation (Ajloo et al., 2015).
Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas, including 1,3-Bis(2-methoxyphenyl)urea, were identified as activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. They inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).
Nonlinear Optical Properties : The nonlinear optical properties of 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one, a derivative of 1,3-Bis(2-methoxyphenyl)urea, were investigated, revealing that the compound exhibits similar responses to urea in Kurtz powder second harmonic generation measurements. This indicates potential applications in the field of nonlinear optics (Ravindra et al., 2009).
Anti-inflammatory Activity : A study on 1,3-bis(p-hydroxyphenyl)urea, another derivative, showed anti-inflammatory activity and relatively low toxicity, making it a potential candidate for analgesic and anti-inflammatory drugs (Waruwu et al., 2022).
Biomimetic Coordination Chemistry : Bis-guanidine ligands based on derivatives of 1,3-Bis(2-methoxyphenyl)urea have been used in biomimetic coordination chemistry, offering a wide range of substitutional flexibility for various applications (Herres‐Pawlis et al., 2005).
hERG Channel Activation : 1,3-Bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) is a novel activator of human ether-a-go-go-related gene (hERG) K+ channels, suggesting its potential in cardiac therapeutic applications (Casis et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDWMVASPWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304171 | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methoxyphenyl)urea | |
CAS RN |
1226-63-7 | |
| Record name | NSC164419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


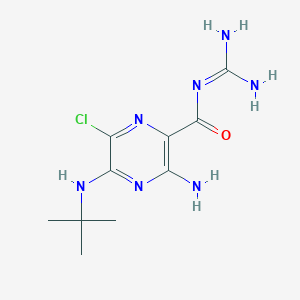


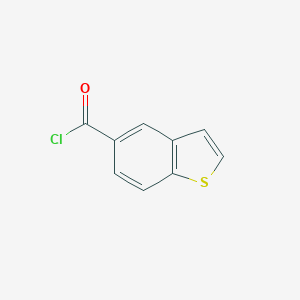
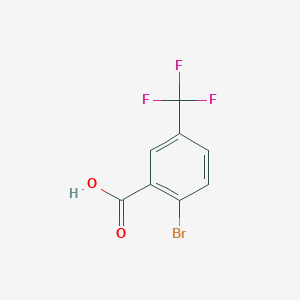
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)


